In-Depth Technical Guide: Binding Affinity and Kinetics of the m396-B10 Antibody to the SARS-CoV-2 Spike Protein
In-Depth Technical Guide: Binding Affinity and Kinetics of the m396-B10 Antibody to the SARS-CoV-2 Spike Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the m396-B10 monoclonal antibody to the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike (S) protein. The "B10-S protein" interaction, as identified from scientific literature, refers to this specific antibody-antigen pairing. The m396-B10 antibody is an engineered variant of the m396 antibody, which was originally developed against SARS-CoV-1. This guide will delve into the quantitative binding data, the detailed experimental methodology used for its determination, and the relevant biological pathways.
Quantitative Binding Data
The binding affinity and kinetics of the m396-B10 antibody to the SARS-CoV-2 S protein RBD were determined using Biolayer Interferometry (BLI). The key quantitative parameters are summarized in the table below.
| Parameter | Value | Unit | Description |
| Equilibrium Dissociation Constant (Kd) | 7.1 | nM | A measure of the binding affinity. A lower Kd value indicates a higher binding affinity. |
| Association Rate Constant (ka or kon) | 1.01 x 105 | M-1s-1 | The rate at which the antibody binds to the antigen. |
| Dissociation Rate Constant (kd or koff) | 7.18 x 10-4 | s-1 | The rate at which the antibody-antigen complex dissociates. |
Experimental Protocols
The following is a detailed methodology for determining the binding affinity and kinetics of an antibody to its antigen using Biolayer Interferometry (BLI), based on standard protocols for such experiments.
Biolayer Interferometry (BLI) for Antibody-Antigen Binding Kinetics
Objective: To determine the equilibrium dissociation constant (Kd), association rate constant (ka), and dissociation rate constant (kd) of the m396-B10 antibody binding to the SARS-CoV-2 Spike protein RBD.
Materials:
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BLI instrument (e.g., Octet system)
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Streptavidin (SA) biosensors
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Biotinylated m396-B10 antibody
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Recombinant SARS-CoV-2 Spike protein RBD (antigen)
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Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
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96-well black microplate
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Data acquisition and analysis software
Procedure:
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Preparation:
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Rehydrate the streptavidin biosensors in kinetics buffer for at least 10 minutes before use.
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Prepare a dilution series of the SARS-CoV-2 S protein RBD in kinetics buffer. A typical concentration range would be from 50 nM to 400 nM. Include a buffer-only control (0 nM).
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Dilute the biotinylated m396-B10 antibody in kinetics buffer to a suitable loading concentration (e.g., 10 µg/mL).
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Assay Setup:
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Pipette 200 µL of each solution into the 96-well plate according to the experimental design. This includes wells for sensor hydration, antibody loading, baseline, antigen association, and dissociation.
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BLI Experiment Steps:
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Baseline 1: Equilibrate the biosensors in kinetics buffer for 60 seconds to establish a stable baseline.
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Loading: Immobilize the biotinylated m396-B10 antibody onto the streptavidin biosensors until a stable signal is reached (typically a shift of 1-2 nm).
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Baseline 2: Transfer the antibody-loaded biosensors to wells containing kinetics buffer for another 60 seconds to establish a new baseline.
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Association: Move the biosensors to the wells containing the different concentrations of the SARS-CoV-2 S protein RBD and measure the association for 120-300 seconds.
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Dissociation: Transfer the biosensors to wells with kinetics buffer and measure the dissociation for 300-600 seconds.
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Data Analysis:
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The data is analyzed using the instrument's analysis software.
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The association and dissociation curves are corrected by subtracting the signal from the reference sensor (a sensor with immobilized antibody but without antigen).
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The curves are then fitted to a 1:1 binding model to determine the ka, kd, and Kd values.
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Mandatory Visualizations
Signaling Pathway
The binding of the m396-B10 antibody to the SARS-CoV-2 Spike protein blocks the interaction of the virus with the host cell's ACE2 receptor, thereby inhibiting viral entry. The following diagram illustrates the canonical SARS-CoV-2 entry pathway that is inhibited by neutralizing antibodies like m396-B10.
Experimental Workflow
The diagram below outlines the key steps in the Biolayer Interferometry experiment to determine the binding kinetics of m396-B10 to the SARS-CoV-2 Spike protein.
